molecular formula C15H20O B12604111 1-tert-Butyl-5-methoxy-2-methyl-1H-indene CAS No. 646507-64-4

1-tert-Butyl-5-methoxy-2-methyl-1H-indene

Cat. No.: B12604111
CAS No.: 646507-64-4
M. Wt: 216.32 g/mol
InChI Key: CMBMKUDPNYSWOH-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-methoxy-2-methyl-1H-indene is a synthetic organic compound belonging to the indene family Indenes are bicyclic hydrocarbons with a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-5-methoxy-2-methyl-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2-methylindene and tert-butyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.

    Procedure: The tert-butyl group is introduced to the indene ring through a Friedel-Crafts alkylation reaction. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the selective formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Automated Purification: Automated purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-5-methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-tert-Butyl-5-methoxy-2-methyl-1H-indene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5-methoxy-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as the MAPK/ERK pathway, to regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl-5-methoxy-1H-indole-2-carboxylate
  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

Uniqueness

1-tert-Butyl-5-methoxy-2-methyl-1H-indene is unique due to the presence of the tert-butyl, methoxy, and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

646507-64-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-tert-butyl-5-methoxy-2-methyl-1H-indene

InChI

InChI=1S/C15H20O/c1-10-8-11-9-12(16-5)6-7-13(11)14(10)15(2,3)4/h6-9,14H,1-5H3

InChI Key

CMBMKUDPNYSWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1C(C)(C)C)C=CC(=C2)OC

Origin of Product

United States

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